Stigmasterol
Overview
Description
Stigmasterol is an unsaturated phytosterol belonging to the class of tetracyclic triterpenes. It is one of the most common plant sterols, found in a variety of natural sources, including vegetable fats or oils from many plants . This compound plays a significant role in maintaining the structure and physiology of cell membranes in plants . It has been examined for its various biological activities, including anticancer, anti-osteoarthritis, anti-inflammatory, anti-diabetic, immunomodulatory, antiparasitic, antifungal, antibacterial, antioxidant, and neuroprotective properties .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Stigmasterol has been examined for its various biological activities on different metabolic disorders . The findings indicate potent pharmacological effects such as anticancer, anti-osteoarthritis, anti-inflammatory, anti-diabetic, immunomodulatory, antiparasitic, antifungal, antibacterial, antioxidant, and neuroprotective properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been demonstrated to have anti-inflammatory properties, with molecular docking analysis showing the underlying mechanism of action .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, it has been shown to greatly reduce the transcriptional level of TNF-α and the protein levels of a series of downstream effectors of VEGFR-2 signaling .
Temporal Effects in Laboratory Settings
This compound has been quantified in leaves, flowers, stems, seeds, and roots of the Hygrophila schulli plant using a high-performance thin-layer chromatography‒densitometric method . This method has been found to be simple, rapid, sensitive, precise, accurate, robust, and specific .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, its various pharmacological effects have been examined via in vitro and in vivo assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmasterol can be isolated from plant sources using various extraction techniques. One common method involves the use of high-performance thin-layer chromatography (HPTLC) for the quantification of this compound in different parts of plants . The extraction process typically involves the use of chloroform as a solvent under reflux conditions at 60 ± 2 °C for 1 hour .
Industrial Production Methods
Industrial production of this compound often involves the extraction from vegetable oils, such as soybean oil. The process includes solvent crystallization using diethyl ether and acetone to separate the sterol mixture . Supercritical fluid extraction is also an emerging technique due to its efficiency .
Chemical Reactions Analysis
Types of Reactions
Stigmasterol undergoes various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles.
Addition: Addition reactions can be performed using reagents like bromine or hydrogen chloride.
Major Products Formed
The major products formed from these reactions include this compound derivatives such as this compound acetate, epoxystigmast-22-en-3β-ol, and stigmastane-3β,5,6,22,23-pentol .
Scientific Research Applications
Stigmasterol has a wide range of scientific research applications:
Comparison with Similar Compounds
Stigmasterol is similar to other phytosterols such as β-sitosterol, ergosterol, and fucosterol . it is unique in its structural features, including the presence of a trans-oriented double bond in the side chain . This structural difference contributes to its distinct biological activities and therapeutic potential.
List of Similar Compounds
- β-Sitosterol
- Ergosterol
- Fucosterol
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVJBMSMIARIN-PHZDYDNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015733 | |
Record name | Stigmasterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Stigmasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in benzene, ethyl ether, ethanol, Soluble in the usual organic solvents | |
Record name | STIGMASTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
83-48-7 | |
Record name | Stigmasterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stigmasterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stigmasterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stigmasta-5,22-dien-3-β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STIGMASTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99WUK5D0Y8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | STIGMASTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Stigmasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C | |
Record name | STIGMASTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Stigmasterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does stigmasterol exert its antidepressant-like effects?
A1: Research suggests that this compound's antidepressant-like effect is primarily mediated by the glutamatergic system. [] Specifically, it shows an affinity for NMDA receptors, as demonstrated by molecular docking studies. [] Additionally, its effects can be reversed by NMDA agonists, further supporting the involvement of the glutamatergic system. []
Q2: What is the role of this compound in alleviating neuropathic pain?
A2: this compound has been shown to regulate microglial polarization, shifting the balance from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. [] This regulation occurs via the TLR4/NF-κB pathway, leading to decreased production of pro-inflammatory cytokines like IL-1β and increased expression of anti-inflammatory markers like IL-10 and CD206. []
Q3: How does this compound affect fibroblast-like synoviocytes in Rheumatoid Arthritis?
A3: this compound has been shown to inhibit the proliferation and promote apoptosis of fibroblast-like synoviocytes (FLS), cells implicated in the pathogenesis of Rheumatoid Arthritis. [] This effect is mediated by the suppression of the PI3K/AKT signaling pathway, leading to downregulation of cell cycle proteins like Cyclin D1 and CDK4. []
Q4: What is the role of this compound in plant defense mechanisms against fungal infections?
A4: When oil palms are infected by the fungus Ganoderma boninense, they produce this compound as part of their defense mechanism. [] This makes this compound a potential biomarker for detecting Ganoderma infection in oil palms.
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C29H48O, and its molecular weight is 412.69 g/mol.
Q6: What spectroscopic data are available for identifying this compound?
A6: this compound can be characterized using various spectroscopic techniques including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), 13C NMR, 2D NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible Spectroscopy (UV-Vis). [, , , , ]
Q7: Are there any strategies for improving this compound's formulation and bioavailability?
A7: Research indicates that incorporating this compound into acylglycerols can potentially enhance its thermostability and make it suitable for applications in food or pharmaceutical liposomes. [] Further investigations into different formulation strategies, like encapsulation techniques or the use of specific carriers, are crucial to optimize its delivery and bioavailability.
Q8: What analytical techniques are commonly employed for the quantification of this compound?
A8: Several techniques are used to quantify this compound, including:
Q9: Is this compound biodegradable?
A9: While specific studies on this compound biodegradation are limited in the provided research, its structural similarity to other plant sterols suggests a potential for biodegradation. [] Investigating the biodegradability of this compound and its potential metabolites is important to understand its environmental fate and impact.
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